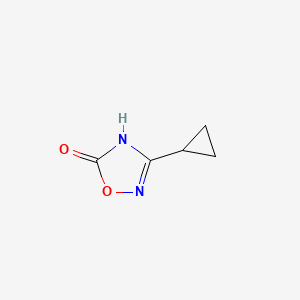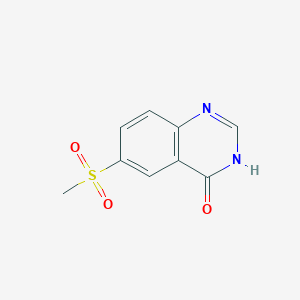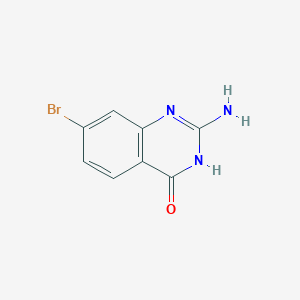
3-Cyclopropyl-1,2,4-oxadiazol-5-ol
概要
説明
3-Cyclopropyl-1,2,4-oxadiazol-5-ol is a heterocyclic compound with the molecular formula C5H6N2O2. It features a five-membered ring containing two nitrogen atoms, one oxygen atom, and a cyclopropyl group attached to the third carbon. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, material science, and other fields .
生化学分析
Biochemical Properties
3-Cyclopropyl-1,2,4-oxadiazol-5-ol plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It has been observed to interact with enzymes such as acetylcholinesterase, where it acts as an inhibitor . This interaction is crucial as it can modulate the activity of acetylcholinesterase, impacting neurotransmission. Additionally, this compound has shown potential in binding to various proteins, influencing their structural conformation and function .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been found to influence cell signaling pathways, particularly those involved in inflammatory responses . By modulating these pathways, the compound can alter gene expression and cellular metabolism. For instance, it can downregulate pro-inflammatory cytokines, thereby reducing inflammation . Furthermore, this compound has been observed to affect cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors . This binding can result in enzyme inhibition or activation, depending on the target. For example, its interaction with acetylcholinesterase leads to enzyme inhibition, affecting neurotransmitter breakdown . Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that this compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained modulation of cellular processes, although the extent of these effects can vary based on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower dosages, the compound has been found to exert beneficial effects, such as reducing inflammation and modulating neurotransmission . At higher dosages, it can exhibit toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage lead to adverse outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby altering the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its effects . The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize to specific organelles, such as the mitochondria and endoplasmic reticulum . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these compartments . The activity of this compound can be influenced by its subcellular localization, as it can interact with organelle-specific biomolecules .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-1,2,4-oxadiazol-5-ol typically involves the cyclization of O-acylamidoximes. One common method includes the reaction of amidoximes with carboxylic acids or their derivatives in the presence of organic bases at room temperature . Another approach is the one-pot synthesis from amidoximes and aldehydes in aprotic bipolar solvents like DMSO, using inorganic bases .
Industrial Production Methods: Industrial production methods for 1,2,4-oxadiazoles often involve oxidative cyclization reactions. These methods are advantageous due to their efficiency and the ability to produce large quantities of the compound with high purity .
化学反応の分析
Types of Reactions: 3-Cyclopropyl-1,2,4-oxadiazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of different heterocyclic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted oxadiazoles, which can have different biological and chemical properties .
科学的研究の応用
3-Cyclopropyl-1,2,4-oxadiazol-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 3-Cyclopropyl-1,2,4-oxadiazol-5-ol involves its interaction with various molecular targets. The oxadiazole ring can act as an electron-withdrawing group, influencing the electronic properties of the compound. This interaction can affect various biological pathways, including enzyme inhibition and receptor binding . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from the compound .
類似化合物との比較
1,2,3-Oxadiazole: Less stable and exists mostly in tautomeric form as diazoketone.
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: Exhibits a wide range of biological activities, including antibacterial and anticancer properties.
Uniqueness: 3-Cyclopropyl-1,2,4-oxadiazol-5-ol is unique due to its cyclopropyl group, which imparts specific steric and electronic properties. This uniqueness makes it a valuable compound for developing new drugs and materials with tailored properties .
特性
IUPAC Name |
3-cyclopropyl-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c8-5-6-4(7-9-5)3-1-2-3/h3H,1-2H2,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGWSHRKLCKRBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-amino-2-[(4-fluorophenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384414.png)

![1-(2-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384417.png)
![3-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B1384419.png)
![4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol](/img/structure/B1384420.png)

![Benzo[d]isothiazol-6-ol](/img/structure/B1384424.png)
![6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1384426.png)
![7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1384427.png)



